Sulprofos sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

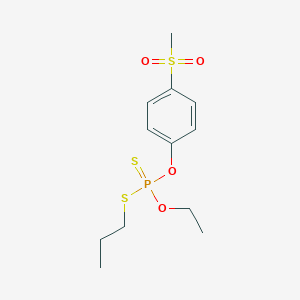

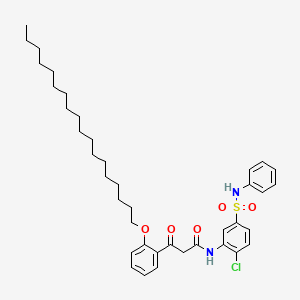

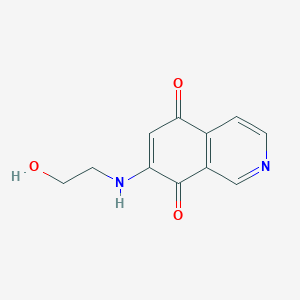

Sulprofos sulfone is a chemical compound known for its role as a metabolite of sulprofos, a chiral molecule used primarily as a pesticide. The compound has a molecular formula of C₁₂H₁₉O₄PS₃ and a molecular mass of 354.45 g/mol . This compound is recognized for its environmental and ecotoxicological implications, although it is not widely used in industrial applications .

Métodos De Preparación

Sulprofos sulfone can be synthesized through various methods, including:

Oxidation of Sulfides: This classical method involves the oxidation of sulfides to sulfones using oxidizing agents such as hydrogen peroxide, often catalyzed by metals like niobium carbide.

Aromatic Sulfonylation: This method involves the sulfonylation of aromatic compounds using sulfonyl chlorides.

Alkylation/Arylation of Sulfinates: This method involves the alkylation or arylation of sulfinates to form sulfones.

Addition to Alkenes and Alkynes: Sulfones can also be synthesized by adding sulfonyl radicals to alkenes or alkynes.

Análisis De Reacciones Químicas

Sulprofos sulfone undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Sulprofos sulfone has various applications in scientific research, including:

Organic Synthesis: Sulfones are versatile intermediates in organic synthesis and are used in the construction of biologically active molecules and functional materials.

Pharmaceuticals: Sulfones are used in the synthesis of drugs, such as the anti-cancer drug bicalutamide and the antibiotic thiamphenicol.

Agrochemicals: Sulfones are used in the synthesis of herbicides like cafenstrole.

Polymers: Sulfones are used in the production of high-performance polymers like polyethersulfone (PES).

Mecanismo De Acción

The mechanism of action of sulprofos sulfone involves its role as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This inhibition prevents the normal substrate, para-aminobenzoic acid (PABA), from binding, which is necessary for the synthesis of folic acid in bacteria . This mechanism is similar to that of sulfonamide drugs, which exhibit antibacterial properties by inhibiting folic acid synthesis .

Comparación Con Compuestos Similares

Sulprofos sulfone can be compared with other similar compounds, such as:

Sulfoxides: Sulfoxides are less oxidizing and more acidic than sulfones.

Sulfonamides: Sulfonamides are used as antimicrobial drugs and share a similar mechanism of action by inhibiting folic acid synthesis.

Disulfides: Disulfides are used as synthetic intermediates and have applications in pharmaceuticals and natural products.

This compound is unique in its specific applications and chemical properties, making it a valuable compound in various fields of research and industry.

Propiedades

Número CAS |

58877-92-2 |

|---|---|

Fórmula molecular |

C12H19O4PS3 |

Peso molecular |

354.5 g/mol |

Nombre IUPAC |

ethoxy-(4-methylsulfonylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H19O4PS3/c1-4-10-19-17(18,15-5-2)16-11-6-8-12(9-7-11)20(3,13)14/h6-9H,4-5,10H2,1-3H3 |

Clave InChI |

ZMGHMSULFNEJCW-UHFFFAOYSA-N |

SMILES canónico |

CCCSP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)

![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)